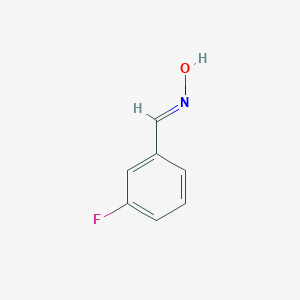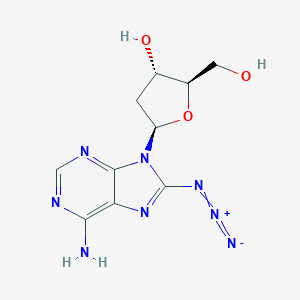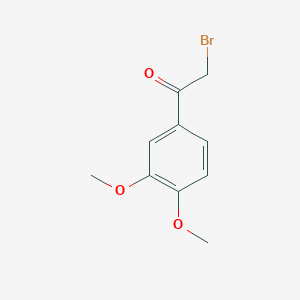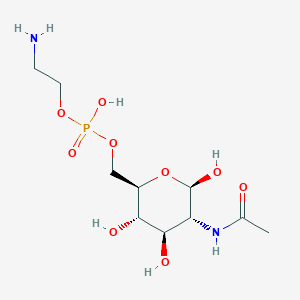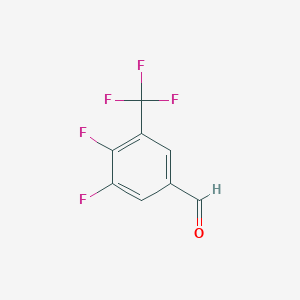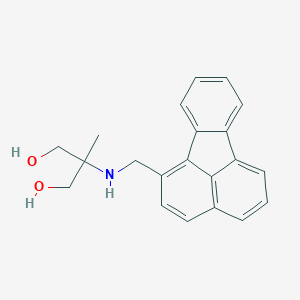
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl-
Vue d'ensemble
Description
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- (abbreviated as FMA-MA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. FMA-MA is a fluorescent probe that can be used to detect and study biological molecules such as proteins and nucleic acids.
Mécanisme D'action
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- works by binding to biological molecules and emitting fluorescent light when excited by a light source. The fluorescent emission can be detected and measured, allowing researchers to study the properties and behavior of the biological molecules.
Effets Biochimiques Et Physiologiques
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- as a fluorescent probe is its high sensitivity and selectivity. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can detect and bind to specific biological molecules with high accuracy. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is stable and can be used under a wide range of experimental conditions.
One limitation of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is its cost. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that can be expensive to produce. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is not suitable for in vivo studies as it cannot penetrate cell membranes.
Orientations Futures
Future research on 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could focus on improving its synthesis method to reduce its cost and improve its yield. Additionally, research could be done to develop new fluorescent probes with improved sensitivity and selectivity for specific biological molecules. Finally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could be used to study the effects of environmental factors on biological molecules in more detail.
Conclusion:
In conclusion, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has high sensitivity and selectivity, making it a useful tool for studying the properties and behavior of biological molecules. While 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has some limitations, its potential applications in scientific research make it a promising area of study for future research.
Applications De Recherche Scientifique
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can also be used to study the interaction between drugs and proteins. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can be used to study the effects of environmental factors such as pH and temperature on biological molecules.
Propriétés
Numéro CAS |
129026-41-1 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- |
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(fluoranthen-1-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H21NO2/c1-21(12-23,13-24)22-11-15-10-9-14-5-4-8-18-16-6-2-3-7-17(16)20(15)19(14)18/h2-10,22-24H,11-13H2,1H3 |
Clé InChI |
DQFNSGMPYGGURE-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
SMILES canonique |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Autres numéros CAS |
129026-41-1 |
Synonymes |
2-(fluoranthen-1-ylmethylamino)-2-methyl-propane-1,3-diol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

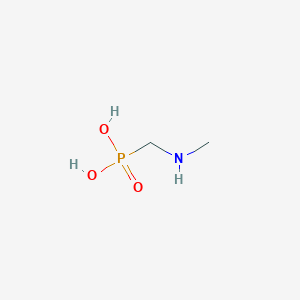
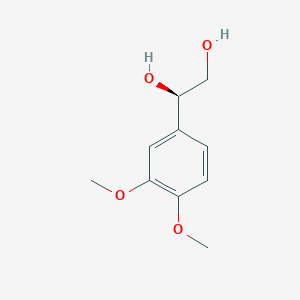
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

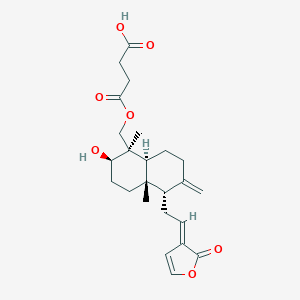
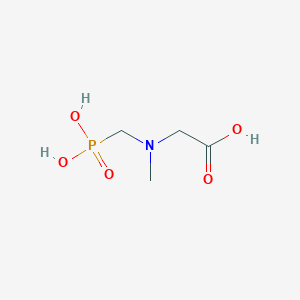
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


